![molecular formula C16H18N4OS B2523435 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole CAS No. 1774901-16-4](/img/structure/B2523435.png)

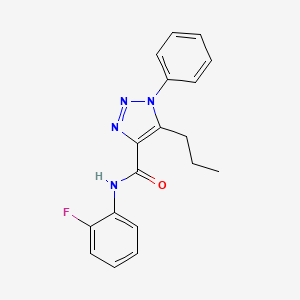

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

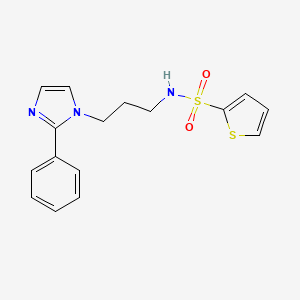

The compound contains several functional groups including a pyrazole ring, a pyrrole ring, a carbonyl group, and a thiazole ring. Pyrazole is a five-membered ring with two nitrogen atoms and is associated with various biological activities such as antimicrobial, anti-inflammatory, and anticancer activities . Pyrrole is a five-membered aromatic heterocycle, like pyrazole, but contains only one nitrogen atom. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is common in many types of organic compounds, including ketones and aldehydes. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the five-membered ring.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of a similar compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .Scientific Research Applications

- Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. The compound has demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

- Malaria, caused by Plasmodium parasites, remains a global health concern. Compounds 14 and 15 derived from this thiazole scaffold showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression .

- The synthesized compounds were evaluated for cytotoxicity against HeLa and MCF-7 cancer cells. Further studies are needed to explore their potential as anticancer agents .

Antileishmanial Activity

Antimalarial Potential

Cytotoxicity Evaluation

properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(5-propan-2-yl-2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-10(2)14-13(15(21)20-12(4)9-11(3)18-20)17-16(22-14)19-7-5-6-8-19/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXSEMMINROBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(SC(=N2)N3C=CC=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)

![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)